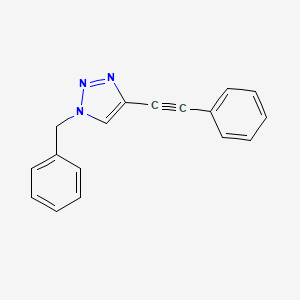
N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide typically involves the reaction of dodecane-1-sulfonyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide can undergo oxidation reactions, particularly at the cyanoethyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form primary amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylamines.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antibiotic. The sulfonamide group is known for its antibacterial properties, and modifications to the cyanoethyl and methyldodecane groups can enhance its efficacy and spectrum of activity.
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in industrial applications.
Mechanism of Action
The mechanism of action of N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide primarily involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for nucleic acids, thereby preventing bacterial growth and replication.
Comparison with Similar Compounds
- N-(2-Cyanoethyl)-N-methylbenzenesulfonamide
- N-(2-Cyanoethyl)-N-methylmethanesulfonamide
- N-(2-Cyanoethyl)-N-methylbutanesulfonamide
Comparison: N-(2-Cyanoethyl)-N-methyldodecane-1-sulfonamide is unique due to its long methyldodecane chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring lipophilicity, such as in certain drug formulations and industrial processes. The presence of the cyanoethyl group also allows for specific chemical modifications that can enhance its reactivity and functionality compared to shorter-chain analogs.
Properties
CAS No. |
920527-55-5 |
|---|---|
Molecular Formula |
C16H32N2O2S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-methyldodecane-1-sulfonamide |
InChI |
InChI=1S/C16H32N2O2S/c1-3-4-5-6-7-8-9-10-11-12-16-21(19,20)18(2)15-13-14-17/h3-13,15-16H2,1-2H3 |
InChI Key |
FQXMZGIMQWJYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)N(C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



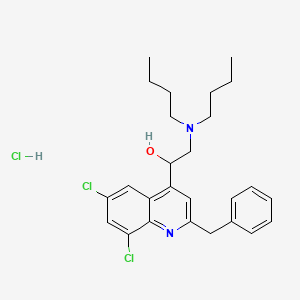


![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
![3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one](/img/structure/B12640634.png)
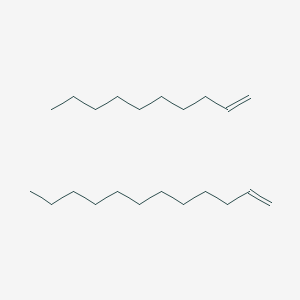
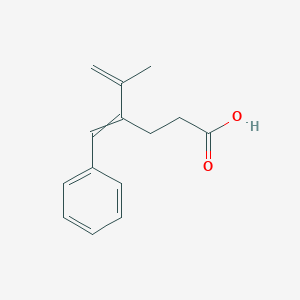

![Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B12640655.png)

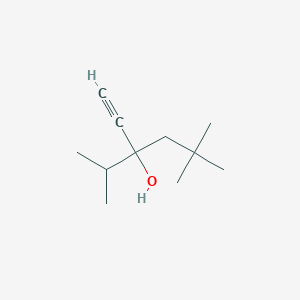
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)
